Technical Documentation Center

2-amino-5-(trifluoromethoxy)benzoic Acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-amino-5-(trifluoromethoxy)benzoic Acid
  • CAS: 83265-56-9

Core Science & Biosynthesis

Exploratory

An In-depth Technical Guide to the Stability Profile of 2-amino-5-(trifluoromethoxy)benzoic acid

Prepared by: Gemini, Senior Application Scientist For the Attention Of: Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive technical overview of the stability profile of 2-...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the stability profile of 2-amino-5-(trifluoromethoxy)benzoic acid. The insights and protocols contained herein are designed to guide researchers in handling, developing, and formulating this compound, ensuring its integrity and performance. The stability of an active pharmaceutical ingredient (API) or key intermediate is a critical quality attribute that dictates its shelf-life, storage conditions, and therapeutic efficacy. This guide is structured to provide a foundational understanding of the molecule's intrinsic properties and its behavior under various stress conditions, grounded in established scientific principles and regulatory standards.

Introduction and Physicochemical Properties

2-amino-5-(trifluoromethoxy)benzoic acid (CAS 83265-56-9) is an aromatic compound featuring an aminobenzoic acid scaffold substituted with a trifluoromethoxy group.[1] This unique combination of functional groups—a carboxylic acid, an aromatic amine, and a highly electronegative trifluoromethoxy moiety—imparts specific characteristics that are crucial for its application in medicinal and synthetic chemistry.[1] The trifluoromethoxy group, in particular, is known to enhance metabolic stability, lipophilicity, and binding affinity in drug candidates.[2][3][4] Understanding the stability of this molecule is paramount for developing robust formulations and predicting its behavior during manufacturing and long-term storage.

Table 1: Physicochemical Properties of 2-amino-5-(trifluoromethoxy)benzoic acid

PropertyValueSource
CAS Number 83265-56-9[1][5]
Molecular Formula C₈H₆F₃NO₃[1][5][6]
Molecular Weight 221.14 g/mol [6]
Appearance White to cream or pale yellow crystals or powder[5]
Melting Point 138.0-144.0 °C[5]
IUPAC Name 2-amino-5-(trifluoromethoxy)benzoic acid[5]
Synonyms 5-(Trifluoromethoxy)anthranilic acid[1]

Intrinsic Chemical Stability and Predicted Liabilities

The structure of 2-amino-5-(trifluoromethoxy)benzoic acid suggests several potential degradation pathways. The stability of the molecule is largely influenced by the interplay of its three key functional groups:

  • Aromatic Amine (-NH₂): The primary amino group attached to the benzene ring is a site of potential oxidative degradation. Aromatic amines can be susceptible to oxidation, leading to colored degradation products (e.g., quinone-imines) and potential polymerization. This functional group is also a key determinant of the molecule's basicity and its interaction with acidic excipients or media.

  • Carboxylic Acid (-COOH): This group confers acidic properties and is a primary site for salt formation.[1] Under conditions of high heat, it may be susceptible to decarboxylation, although this typically requires significant thermal stress. Its ionization state is pH-dependent, which will influence solubility and reactivity in aqueous environments.

  • Trifluoromethoxy Group (-OCF₃): The C-F bond is one of the strongest in organic chemistry, and the trifluoromethyl and trifluoromethoxy groups are renowned for conferring high metabolic and chemical stability.[2][7][8] The -OCF₃ group is generally considered to be robust and not prone to cleavage under typical pharmaceutical processing and storage conditions.[3] Its strong electron-withdrawing nature influences the reactivity of the entire aromatic ring.

Forced Degradation Studies: A Framework for Stability Assessment

Forced degradation, or stress testing, is essential for elucidating potential degradation pathways, identifying likely degradation products, and developing stability-indicating analytical methods.[9][10] These studies involve subjecting the compound to conditions more severe than those used for accelerated stability testing to provoke degradation.[9][10] The internationally recognized ICH Q1A and Q1B guidelines provide the regulatory framework for these studies.[11][12][13][14]

The primary goal is to achieve a target degradation of approximately 10-20%, which is sufficient to detect and characterize impurities without completely destroying the molecule.[9]

Experimental Workflow for Forced Degradation

The logical flow for conducting a comprehensive forced degradation study is outlined below. This systematic approach ensures that all major degradation pathways are investigated and that the resulting data is robust and reliable.

Forced_Degradation_Workflow cluster_prep Phase 1: Preparation cluster_stress Phase 2: Stress Conditions cluster_analysis Phase 3: Analysis & Characterization Prep Prepare 1 mg/mL Stock Solution in Methanol or Acetonitrile MethodDev Develop Stability-Indicating HPLC-UV/MS Method Prep->MethodDev Acid Acid Hydrolysis (0.1 M HCl, 80°C) MethodDev->Acid Base Base Hydrolysis (0.1 M NaOH, 80°C) MethodDev->Base Oxidation Oxidation (3% H₂O₂, RT) MethodDev->Oxidation Thermal Thermal (Solid) (105°C) MethodDev->Thermal Photo Photostability (ICH Q1B Conditions) MethodDev->Photo Analysis Analyze Samples by HPLC-UV (Time Points: 0, 2, 6, 24h) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis MassBal Calculate Mass Balance (% Assay + % Impurities) Analysis->MassBal PeakID Characterize Major Degradants (LC-MS/MS) MassBal->PeakID Pathway Elucidate Degradation Pathways PeakID->Pathway caption Workflow for Forced Degradation Studies.

Caption: A systematic workflow for conducting forced degradation studies.

Hydrolytic Stability (Acidic & Basic Conditions)

Hydrolysis is a key degradation pathway for many pharmaceuticals. While the trifluoromethoxy group is stable, the amide-like character of the aminobenzoic acid structure warrants investigation.

Protocol: Acid/Base Hydrolysis

  • Preparation: Prepare a 1 mg/mL solution of 2-amino-5-(trifluoromethoxy)benzoic acid in a 50:50 mixture of acetonitrile and either 0.1 M HCl (for acid hydrolysis) or 0.1 M NaOH (for base hydrolysis).

  • Incubation: Place sealed vials in a thermostatically controlled water bath at 80°C. Include a control vial with the drug in pure water.

  • Sampling: Withdraw aliquots at predetermined time points (e.g., 2, 6, 12, and 24 hours).

  • Quenching: Immediately neutralize the samples (acidic samples with 0.1 M NaOH, basic samples with 0.1 M HCl) to halt the degradation reaction.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

  • Expertise & Causality: Refluxing in 0.1 M HCl or NaOH is a standard condition to simulate extreme pH environments.[10] While the core structure is expected to be relatively stable, related compounds like p-aminobenzoic acid show significant degradation under basic and thermal stress.[15][16] The primary amine or carboxylic acid groups could potentially participate in side reactions under these harsh conditions.

Oxidative Stability

The aromatic amine functionality is a prime candidate for oxidative degradation.

Protocol: Oxidative Stress

  • Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Application: Add a volume of 3% hydrogen peroxide (H₂O₂) to the solution. The reaction is typically conducted at room temperature.

  • Sampling: Withdraw aliquots at time points such as 2, 6, 12, and 24 hours.

  • Analysis: Analyze the samples directly by HPLC.

  • Expertise & Causality: Hydrogen peroxide is a common oxidizing agent used to simulate oxidative stress. The electron-rich aromatic ring, activated by the amino group, is susceptible to oxidation. This can lead to the formation of N-oxides, hydroxylated species, or colored polymeric impurities.

Photostability

Photostability testing is a mandatory part of stability studies as defined by ICH Q1B.[12][17][18] It assesses the impact of light exposure on the drug substance, which is crucial for determining packaging and handling requirements.[19]

Protocol: Photostability Testing

  • Sample Preparation: Place a thin layer of the solid drug substance in a chemically inert, transparent container. Prepare a solution (e.g., 1 mg/mL) in a suitable solvent.

  • Dark Control: Prepare an identical set of samples and wrap them completely in aluminum foil to serve as dark controls. This ensures that any observed degradation is due to light and not temperature.

  • Exposure: Expose the samples to a light source that provides a standardized output of both visible and UV light, as specified in ICH Q1B.[17] The overall illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy should be not less than 200 watt hours/square meter.[19]

  • Analysis: After exposure, compare the stressed samples and dark controls. Analyze for any changes in physical appearance (color) and for the formation of degradants by HPLC.

  • Expertise & Causality: Aromatic systems, especially those with amino substituents, can absorb UV radiation, leading to photochemical reactions.[20] Forced degradation testing is used to evaluate the overall photosensitivity of the material for method development and degradation pathway elucidation.[17]

Thermal Stability

Thermal stress testing evaluates the stability of the drug substance at elevated temperatures.

Protocol: Thermal Stress (Solid State)

  • Sample Preparation: Place the solid compound in a sealed, clear glass vial.

  • Incubation: Store the vial in a calibrated oven at a high temperature (e.g., 105°C) for a specified period (e.g., 24-72 hours).

  • Analysis: After cooling, dissolve the sample in a suitable solvent and analyze by HPLC. Observe any changes in physical appearance.

  • Expertise & Causality: High temperature can provide the energy needed to overcome activation barriers for degradation reactions like decarboxylation or intermolecular reactions (e.g., amide formation between two molecules). The melting point range (138-144°C) suggests the compound is stable at moderately elevated temperatures, but stress testing pushes these limits.

Predicted Degradation Pathways

Based on the chemical structure and the stress conditions applied, a logical degradation pathway can be proposed. The primary points of vulnerability are the amino group and the carboxylic acid group.

Degradation_Pathway cluster_oxidation Oxidative Stress (H₂O₂) cluster_thermal Thermal Stress (High Temp) cluster_photo Photolytic Stress (UV/Vis) Parent 2-amino-5-(trifluoromethoxy) benzoic acid Oxidized_N N-Oxide or Hydroxylamine Derivative Parent->Oxidized_N Oxidation Ring_OH Ring Hydroxylation Product Parent->Ring_OH Oxidation Decarboxylated 4-(trifluoromethoxy)aniline (Decarboxylation) Parent->Decarboxylated Heat Photo_Oxidized Photo-oxidized Species Parent->Photo_Oxidized Light Polymer Colored Polymers Oxidized_N->Polymer caption Predicted Degradation Pathways.

Caption: Predicted degradation pathways under different stress conditions.

Table 2: Summary of Forced Degradation Conditions and Potential Products

Stress ConditionReagent/ParameterPotential Degradation ProductsRationale
Acid Hydrolysis 0.1 M HCl, 80°CGenerally stableThe core structure is robust; hydrolysis is unlikely.
Base Hydrolysis 0.1 M NaOH, 80°CPotential for salt formation, minor degradationHigh pH may affect ionization and solubility.
Oxidation 3% H₂O₂, RTN-Oxides, hydroxylated ring products, colored polymersAromatic amine is susceptible to oxidation.
Photolysis ICH Q1B light exposurePhoto-oxidized products, colored degradantsAromatic amines and nitro compounds can be light-sensitive.[20]
Thermal (Solid) 105°CDecarboxylation product (4-(trifluoromethoxy)aniline)High heat can induce loss of CO₂ from the carboxylic acid.

Recommendations for Storage and Handling

Based on the predicted stability profile, the following recommendations are made for the storage and handling of 2-amino-5-(trifluoromethoxy)benzoic acid:

  • Storage: The compound should be stored in well-sealed containers in a cool, dry place.

  • Light Protection: To mitigate the risk of photodegradation, it should be protected from light. Amber vials or storage in dark conditions are recommended.

  • pH Control: In solution, the pH should be maintained near neutral to avoid potential acid- or base-catalyzed degradation, especially at elevated temperatures.

  • Inert Atmosphere: For long-term storage, particularly of solutions, storage under an inert atmosphere (e.g., nitrogen or argon) is advisable to prevent oxidation.

Conclusion

2-amino-5-(trifluoromethoxy)benzoic acid is a molecule of significant interest in pharmaceutical development. Its stability is underpinned by the robust trifluoromethoxy group. However, the presence of the aromatic amine and carboxylic acid functionalities introduces potential vulnerabilities to oxidative, photolytic, and thermal degradation. A thorough understanding of these liabilities, guided by systematic forced degradation studies as outlined in this guide, is critical for the development of stable, safe, and effective products. The protocols and insights provided herein serve as a comprehensive starting point for any researcher or developer working with this compound.

References

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • European Medicines Agency. (1998, January 1). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Retrieved from [Link]

  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]

  • SlideShare. (n.d.). Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from [Link]

  • YouTube. (2024, November 17). ICH Q1B: Complete Guide to Photostability Testing | Step-by-Step Explained #pharmaceuticals. Retrieved from [Link]

  • Baumann, M., & Baxendale, I. R. (2010). A critical assessment of the ICH guideline on photostability testing of new drug substances and products (Q1B): Recommendation for revision. Journal of Pharmaceutical Sciences, 99(7), 2934-40. Retrieved from [Link]

  • Zecchini, M., et al. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. Retrieved from [Link]

  • Leroux, F., et al. (2008, April 29). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Stress testing results of p-aminobenzoic acid and methoxsalen. Retrieved from [Link]

  • ResearchGate. (2025, July 1). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Trifluoromethyl group – Knowledge and References. Retrieved from [Link]

  • MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

  • ResearchGate. (n.d.). Chromatogram of basic stress induced degradation of p-aminobenzoic acid and methoxsalen. Retrieved from [Link]

  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Research. (2013). Forced Degradation Study: An Important Tool in Drug Development. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation pathways of benzoic acid, 3-hydroxybenzoic acid and the.... Retrieved from [Link]

  • National Institutes of Health. (n.d.). Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. Retrieved from [Link]

  • ResearchGate. (2017, March 31). (PDF) Degradation Pathway. Retrieved from [Link]

Sources

Foundational

"2-amino-5-(trifluoromethoxy)benzoic acid" for organic synthesis

A Strategic Scaffold in Medicinal Chemistry Executive Summary 2-Amino-5-(trifluoromethoxy)benzoic acid (CAS: 83265-56-9 ), also known as 5-(trifluoromethoxy)anthranilic acid, is a critical building block in modern drug d...

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Scaffold in Medicinal Chemistry

Executive Summary

2-Amino-5-(trifluoromethoxy)benzoic acid (CAS: 83265-56-9 ), also known as 5-(trifluoromethoxy)anthranilic acid, is a critical building block in modern drug discovery. It serves as a privileged scaffold for the synthesis of nitrogenous heterocycles, particularly quinazolinones and benzodiazepines.

The strategic value of this compound lies in the trifluoromethoxy (-OCF₃) substituent. Unlike the trifluoromethyl (-CF₃) group, the -OCF₃ moiety possesses unique conformational flexibility and specific lipophilicity (Hansch π value ≈ 1.04) that often improves membrane permeability and metabolic stability (blocking para-hydroxylation) without imposing the steric bulk of a chlorine or bromine atom.

This guide provides an in-depth analysis of its synthesis, reactivity profile, and application in high-value heterocyclic construction.[1]

Chemical Profile & Properties[2][3][4][5][6][7][8][9][10]
PropertyData
IUPAC Name 2-Amino-5-(trifluoromethoxy)benzoic acid
CAS Number 83265-56-9
Molecular Formula C₈H₆F₃NO₃
Molecular Weight 221.13 g/mol
Appearance White to off-white crystalline solid
Melting Point 138–144 °C
pKa (COOH) ~3.8 (Predicted; lowered by -I effect of -OCF₃)
Electronic Effect -OCF₃ is electron-withdrawing (

).[2][3][4] Reduces amine nucleophilicity.
Synthetic Routes (Preparation)

While commercially available, in-house preparation is often required for scale-up or isotopic labeling. The most robust, self-validating protocol involves the oxidative ring-opening of 5-(trifluoromethoxy)isatin . This route avoids the potential regioselectivity issues of electrophilic aromatic substitution on pre-formed benzoic acids.

3.1. The Isatin Oxidation Pathway (Recommended)

This method utilizes alkaline hydrogen peroxide to cleave the isatin core. It is thermodynamically driven by the formation of the carboxylate and the release of CO₂ (during workup/decarboxylation of intermediates).

Mechanism:

  • Base-catalyzed hydrolysis of the isatin amide bond.

  • Oxidative cleavage of the

    
    -keto acid intermediate by 
    
    
    
    .
  • Decarboxylation to yield the anthranilic acid derivative.

SynthesisPath Isatin 5-(Trifluoromethoxy)isatin (Starting Material) Inter Intermediate (Keto-Carboxylate) Isatin->Inter 1. NaOH (aq) Hydrolysis Product 2-Amino-5-(trifluoromethoxy) benzoic acid (Target) Inter->Product 2. H2O2, < 40°C Oxidative Cleavage

Figure 1: Synthesis of 5-(trifluoromethoxy)anthranilic acid from substituted isatin.

Experimental Protocol: Synthesis from Isatin

Objective: Preparation of 10 g of 2-amino-5-(trifluoromethoxy)benzoic acid.

Reagents:

  • 5-(Trifluoromethoxy)isatin (1.0 eq)

  • Sodium Hydroxide (2.5 eq, 10% aq solution)

  • Hydrogen Peroxide (1.1 eq, 30% aq solution)

  • Hydrochloric Acid (conc. for acidification)[2]

Step-by-Step Methodology:

  • Solubilization: In a 250 mL round-bottom flask equipped with a magnetic stir bar and thermometer, suspend 5-(trifluoromethoxy)isatin (10.0 g, 43.3 mmol) in 10% NaOH (45 mL).

  • Heating: Gently warm the mixture to 40–50 °C. The red/orange isatin solid will dissolve to form a deep yellow/brown solution (sodium isatinate).

  • Oxidation (Exothermic Control): Cool the solution to 5–10 °C using an ice bath. Add 30%

    
      (4.9 mL, 47.6 mmol) dropwise over 20 minutes.
    
    • Critical Checkpoint: Maintain internal temperature below 40 °C. The reaction is exothermic. Evolution of gas (minor) may occur.

  • Completion: Remove the ice bath and stir at room temperature for 1 hour. The color typically fades to a pale yellow.

  • Precipitation: Cool the mixture back to 0–5 °C. Acidify carefully with conc. HCl to pH ~3-4.

    • Observation: The product will precipitate as a voluminous white/off-white solid.

  • Isolation: Filter the solid via a Buchner funnel. Wash the cake with cold water (2 x 20 mL) to remove salts.

  • Drying: Dry the solid in a vacuum oven at 50 °C for 12 hours.

  • Validation: Confirm identity via

    
    H NMR (DMSO-
    
    
    
    ) and melting point (Target: 138–144 °C).
Reactivity & Downstream Applications[1][12]

The 2-amino-5-(trifluoromethoxy)benzoic acid scaffold is a "bidentate" electrophile/nucleophile hybrid. The amino group is nucleophilic (though attenuated by the -OCF₃ group), and the carboxylic acid is electrophilic.

5.1. Quinazolinone Synthesis (Niementowski Variation)

The most common application is the synthesis of 6-(trifluoromethoxy)quinazolin-4(3H)-ones , a pharmacophore found in various kinase inhibitors and GPCR modulators.

Reaction: Condensation with formamide or urea.

  • Note: Higher temperatures (140–160 °C) are often required compared to unsubstituted anthranilic acid due to the reduced nucleophilicity of the amine caused by the electron-withdrawing -OCF₃ group.

5.2. Benzoxazinone Formation

Reaction with acetic anhydride yields the benzoxazinone intermediate. This is a highly reactive species used to couple with amines to form functionalized benzamides or quinazolinones via a stepwise route.

Reactivity Start 2-Amino-5-(trifluoromethoxy) benzoic acid Quin 6-(Trifluoromethoxy) quinazolin-4(3H)-one Start->Quin Formamide, 150°C (Niementowski) Benzox 2-Methyl-6-(trifluoromethoxy)- 4H-benzo[d][1,3]oxazin-4-one Start->Benzox Ac2O, Reflux (Cyclodehydration) Amide N-Acylated Anthranilic Acid Benzox->Amide R-NH2 (Ring Opening) Amide->Quin NaOH, Heat (Recyclization)

Figure 2: Divergent synthesis of heterocycles from the anthranilic acid core.

Safety & Handling
  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Handling: Use standard PPE (gloves, goggles, lab coat). Handle in a fume hood to avoid dust inhalation.

  • Incompatibility: Avoid strong oxidizing agents (outside of the controlled synthesis step) and strong bases (forms water-soluble salts).

  • Storage: Store at room temperature in a tightly sealed container, away from moisture.

References
  • Synthesis of Anthranilic Acids via Isatin Oxidation

    • Source: Popp, F. D. (1975). "The Chemistry of Isatin." Advances in Heterocyclic Chemistry, 18, 1-58.
    • Relevance: Establishes the foundational mechanism for converting isatins to anthranilic acids using alkaline peroxide.
    • URL:

  • Medicinal Chemistry of the Trifluoromethoxy Group

    • Source: Leroux, F. (2007). "The Trifluoromethoxy Group: A Pharmacophore with Broad Utility." ChemMedChem.
    • Relevance: Details the lipophilicity and metabolic stability advantages of the -OCF3 group.
    • URL:

  • Quinazolinone Synthesis Applications

    • Source: Connolly, D. J., et al. (2005). "Synthesis of quinazolin-4(3H)
    • Relevance: Provides general conditions for the Niementowski reaction applicable to substituted anthranilic acids.
    • URL:

  • CAS Registry Data

    • Source: PubChem Compound Summary for CID 12847538 (2-Amino-5-(trifluoromethoxy)benzoic acid).
    • Relevance: Verification of chemical structure and identifiers.
    • URL:

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 2-Amino-5-(trifluoromethoxy)benzoic Acid

Executive Summary This technical guide details the synthesis of 2-amino-5-(trifluoromethoxy)benzoic acid , a critical fluorinated scaffold used in the development of voltage-gated ion channel modulators, agrochemicals, a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 2-amino-5-(trifluoromethoxy)benzoic acid , a critical fluorinated scaffold used in the development of voltage-gated ion channel modulators, agrochemicals, and non-steroidal anti-inflammatory drugs (NSAIDs).

The trifluoromethoxy (-OCF


) group is a "super-halogen," offering high lipophilicity (

= 1.04) and strong electron-withdrawing effects without the steric bulk of a trifluoromethyl group. This protocol utilizes a scalable Sandmeyer-Isonitrosoacetanilide (Isatin) Route , starting from commercially available 4-(trifluoromethoxy)aniline. This pathway is selected for its regioselectivity, avoiding the isomer separation issues common in direct nitration/reduction routes.

Retrosynthetic Analysis & Strategy

The target molecule is an anthranilic acid derivative. The most robust disconnection is the oxidative cleavage of the corresponding isatin, which fixes the carboxylic acid ortho to the amine.

Strategic Pathway (Isatin Route)
  • Precursor: 4-(Trifluoromethoxy)aniline (CAS: 461-82-5).[1][2]

  • Intermediate 1: N-(4-(trifluoromethoxy)phenyl)-2-(hydroxyimino)acetamide (via condensation with chloral hydrate and hydroxylamine).[1]

  • Intermediate 2: 5-(Trifluoromethoxy)isatin (via acid-mediated cyclization).

  • Product: 2-Amino-5-(trifluoromethoxy)benzoic acid (via oxidative ring opening).[1]

Retrosynthesis Target 2-Amino-5-(trifluoromethoxy)benzoic acid (Target) Isatin 5-(Trifluoromethoxy)isatin (Intermediate) Isatin->Target Oxidative Cleavage (H2O2, NaOH) Oxime isonitrosoacetanilide Derivative (Precursor) Oxime->Isatin Intramolecular Cyclization (H2SO4) Aniline 4-(Trifluoromethoxy)aniline (Starting Material) Aniline->Oxime Sandmeyer Condensation (Chloral hydrate, NH2OH)

Figure 1: Retrosynthetic strategy prioritizing regiocontrol via the isatin intermediate.

Experimental Protocol

Phase 1: Synthesis of the Oximinoacetamide Intermediate

This step creates the carbon backbone required for the heterocyclic ring.

Reagents:

Reagent Equiv. Role
4-(Trifluoromethoxy)aniline 1.0 Substrate
Chloral Hydrate 1.1 C2 Synthon
Hydroxylamine HCl 3.0 Oxime source

| Sodium Sulfate (Na


SO

) | 5-6 | Salting agent | | HCl (2M) | Solvent | Acid catalyst |[1]

Procedure:

  • Dissolution: In a 1L round-bottom flask, suspend 4-(trifluoromethoxy)aniline (17.7 g, 100 mmol) in water (300 mL). Add concentrated HCl (10 mL) to form the hydrochloride salt.

  • Reagent Prep: In a separate beaker, dissolve chloral hydrate (18.2 g, 110 mmol) and Na

    
    SO
    
    
    
    (100 g) in water (250 mL).
  • Condensation: Add the chloral/sulfate solution to the aniline salt. Stir vigorously.

  • Initiation: Prepare a solution of hydroxylamine hydrochloride (20.8 g, 300 mmol) in water (100 mL). Add this slowly to the main reaction vessel.

  • Heating: Heat the mixture to 60°C for 2 hours, then raise to 95°C for 10 minutes to complete the reaction.

  • Workup: Cool the mixture to room temperature (RT) and then to 4°C in an ice bath. The product, N-(4-(trifluoromethoxy)phenyl)-2-(hydroxyimino)acetamide, will precipitate as a beige solid.[1]

  • Isolation: Filter the solid, wash with cold water (3 x 50 mL), and dry in a vacuum oven at 50°C.

    • Checkpoint: Expected Yield: 85-90%.[1]

Phase 2: Cyclization to 5-(Trifluoromethoxy)isatin

This is the critical ring-closing step.[1] The electron-withdrawing -OCF


 group deactivates the ring, requiring strict temperature control to ensure cyclization without sulfonation.

Procedure:

  • Setup: Pre-heat concentrated sulfuric acid (H

    
    SO
    
    
    
    , 60 mL, approx. 5-6 vol) to 50°C in a reactor equipped with a mechanical stirrer.
  • Addition: Add the dry oximinoacetamide intermediate (10 g) portion-wise over 30 minutes. Caution: Exothermic. Maintain internal temperature between 60-70°C.[1]

  • Reaction: Once addition is complete, heat the dark solution to 80°C for 30-60 minutes. Monitor by TLC (EtOAc:Hexane 1:1) for disappearance of starting material.[3]

  • Quench: Cool the reaction mass to RT. Pour slowly onto crushed ice (300 g) with vigorous stirring. The isatin derivative will precipitate as an orange/red solid.

  • Purification: Filter the precipitate. Resuspend the wet cake in water, neutralize residual acid with saturated NaHCO

    
     (to pH 6-7), filter again, and dry.
    
    • Checkpoint: The product should be a distinct orange powder.

Phase 3: Oxidative Cleavage to Target

Opening the isatin ring under basic oxidative conditions yields the anthranilic acid.

Reagents:

Reagent Equiv. Role
5-(Trifluoromethoxy)isatin 1.0 Substrate
NaOH (2M) 2.5 Base

| H


O

(30%) | 1.2 | Oxidant |[1]

Procedure:

  • Solubilization: Suspend 5-(trifluoromethoxy)isatin (5.0 g) in 2M NaOH (25 mL). The solid may dissolve to form a dark violet sodium isatinate solution.

  • Oxidation: Cool to 5-10°C . Add 30% H

    
    O
    
    
    
    dropwise. Critical: Do not allow temperature to exceed 40°C to prevent decarboxylation.
  • Stirring: Allow to warm to RT and stir for 1 hour. The color should shift from dark violet to pale yellow/colorless.

  • Precipitation: Cool to 0°C. Acidify carefully with 2M HCl to pH 3-4. The target amino acid will precipitate.[4]

  • Final Isolation: Filter, wash with ice-cold water, and dry. Recrystallize from Ethanol/Water if necessary.

Characterization & QC

Verify the identity using the following parameters.

ParameterSpecificationMethod
Appearance Off-white to pale yellow crystalline solidVisual
Melting Point 138 - 144 °CCapillary
1H NMR

7.6 (d, 1H), 7.2 (dd, 1H), 6.8 (d, 1H), 8.5 (br, NH2)
DMSO-d6
19F NMR

-58.0 ppm (singlet)
DMSO-d6
Mass Spec [M-H]- = 220.02ESI-

Mechanistic Insight: The -OCF


 group is stable to the acidic cyclization conditions. However, during the final acidification (Step 3.4), avoid pH < 2, as the amino group can form a hydrochloride salt which is water-soluble, leading to yield loss during filtration. Adjust to the isoelectric point (pH ~3.5-4.0) for maximum recovery.

Workflow Visualization

Workflow Start Start: 4-(Trifluoromethoxy)aniline Step1 Step 1: Condensation (Chloral Hydrate/NH2OH, 95°C) Start->Step1 Inter1 Intermediate: Oximinoacetamide (Beige Solid) Step1->Inter1 Step2 Step 2: Cyclization (Conc. H2SO4, 80°C) Inter1->Step2 Inter2 Intermediate: 5-(Trifluoromethoxy)isatin (Orange Solid) Step2->Inter2 Step3 Step 3: Oxidation (NaOH/H2O2, <40°C) Inter2->Step3 Step4 Step 4: Acidification & Filtration (pH 3-4) Step3->Step4 Final Product: 2-Amino-5-(trifluoromethoxy)benzoic acid Step4->Final

Figure 2: Step-by-step experimental workflow for the synthesis process.

Safety & Handling

  • Fluorinated Compounds: While -OCF

    
     is chemically stable, thermal decomposition can release HF. Do not heat above 200°C.
    
  • Hydroxylamine: Potential explosion hazard upon heating if concentrated. Use in solution.

  • H2SO4/H2O2: The oxidation step involves mixing organics with peroxides. Ensure no acetone or ketones are present to avoid forming explosive peroxides.

References

  • Sigma-Aldrich. 2-Amino-5-(trifluoromethoxy)benzoic acid Product Specification. Retrieved from [1]

  • Thermo Scientific Chemicals.[5] 2-Amino-5-(trifluoromethoxy)benzoic acid, 98%.[1][5][6] Retrieved from

  • BenchChem.[7][8] Synthesis of substituted anthranilic acids via Isatin. Retrieved from

  • Sandmeyer, T. Über Isonitrosoacetanilide und deren Kondensation zu Isatinen. Helv. Chim. Acta, 1919.

Sources

Application

Application Notes and Protocols for Amidation Reactions of 2-amino-5-(trifluoromethoxy)benzoic Acid

Introduction: The Strategic Importance of the Trifluoromethoxy Moiety in Medicinal Chemistry In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups is a cornerston...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Trifluoromethoxy Moiety in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. Among these, the trifluoromethoxy (-OCF₃) group has garnered significant attention for its ability to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The subject of this guide, 2-amino-5-(trifluoromethoxy)benzoic acid , is a key building block that introduces this valuable moiety into more complex molecular architectures. As a substituted anthranilic acid, it serves as a versatile precursor for a wide range of pharmacologically active compounds.

This document provides a comprehensive guide to the amidation reactions of 2-amino-5-(trifluoromethoxy)benzoic acid, offering detailed protocols, mechanistic insights, and troubleshooting advice tailored for researchers, medicinal chemists, and professionals in drug development. The protocols described herein are designed to be self-validating, with an emphasis on the chemical reasoning behind procedural steps to ensure robust and reproducible outcomes.

Core Principles of Amidation: Navigating the Reactivity of a Substituted Anthranilic Acid

The amidation of 2-amino-5-(trifluoromethoxy)benzoic acid presents a unique set of considerations. The presence of the electron-withdrawing trifluoromethoxy group, coupled with the carboxylic acid functionality, decreases the nucleophilicity of the aniline nitrogen. This necessitates the use of efficient coupling reagents to activate the carboxylic acid for reaction with an amine.

The general workflow for the amidation of this substrate can be visualized as a three-step process: activation of the carboxylic acid, nucleophilic attack by the amine, and formation of the final amide product.

Amidation_Workflow cluster_0 Step 1: Carboxylic Acid Activation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Amide Formation A 2-amino-5-(trifluoromethoxy)benzoic acid C Activated Intermediate (e.g., O-acylisourea, Active Ester) A->C Activation B Coupling Reagent (e.g., EDC, HATU) D Amine (R-NH2) E Tetrahedral Intermediate D->E Attack F Amide Product E->F Collapse E->F G Byproducts (e.g., Urea, HOAt) E->G Elimination

Caption: General workflow for the amidation of 2-amino-5-(trifluoromethoxy)benzoic acid.

The choice of coupling reagent is critical and is dictated by the nature of the amine, the desired reaction conditions, and the scale of the synthesis. The following sections will detail protocols using two of the most common and effective classes of coupling reagents: carbodiimides and uronium/phosphonium salts.

Protocol 1: Carbodiimide-Mediated Amidation using EDC and HOBt

Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for their reliability and the water-solubility of their urea byproduct, which simplifies purification. The addition of 1-hydroxybenzotriazole (HOBt) is crucial for suppressing side reactions and minimizing racemization, particularly when coupling with chiral amines.

Mechanism Insight: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine. HOBt can react with the O-acylisourea to form an active ester, which is less prone to side reactions and provides a more stable intermediate for the subsequent aminolysis.

Detailed Experimental Protocol
  • Reagent Preparation:

    • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-5-(trifluoromethoxy)benzoic acid (1.0 eq) and HOBt (1.2 eq) in an appropriate anhydrous solvent (e.g., DMF, DCM, or THF) to a concentration of 0.1-0.5 M.

    • Add the desired amine (1.1 eq) to the solution.

    • If the amine is provided as a hydrochloride salt, add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.1 eq for the salt and an additional 1.0 eq if the reaction is performed in a non-basic solvent) to neutralize the acid.

  • Reaction Initiation:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add EDC hydrochloride (1.5 eq) portion-wise over 5-10 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Progression:

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic solvent.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or DCM/methanol).

Quantitative Data Summary
ParameterRecommended ValueRationale
Stoichiometry
Benzoic Acid1.0 eqLimiting reagent
Amine1.1 eqA slight excess ensures complete consumption of the acid.
EDC·HCl1.5 eqEnsures complete activation of the carboxylic acid.
HOBt1.2 eqSuppresses side reactions and minimizes racemization.
Base (if needed)1.1-2.1 eqNeutralizes amine salts and facilitates the reaction.
Reaction Conditions
SolventAnhydrous DMF, DCM, THFCommon aprotic solvents for amidation.
Temperature0 °C to room temperatureInitial cooling controls the exothermic activation step.
Reaction Time12-24 hoursTypical duration for complete conversion.

Protocol 2: Uronium Salt-Mediated Amidation using HATU

Uronium-based coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are highly efficient and often provide faster reaction times and higher yields, especially for challenging substrates like electron-deficient anilines.

Mechanism Insight: In the presence of a base, the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form an active ester with the leaving group HOAt (1-hydroxy-7-azabenzotriazole). This active ester is highly reactive towards amines, leading to the formation of the amide bond. The formation of the HOAt ester is generally faster and leads to less epimerization compared to HOBt-based methods.[2]

Detailed Experimental Protocol
  • Reagent Preparation:

    • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-5-(trifluoromethoxy)benzoic acid (1.0 eq) in anhydrous DMF.

    • Add the amine (1.1 eq) to the solution.

  • Reaction Initiation:

    • Add a non-nucleophilic base, typically DIPEA (2.0-3.0 eq), to the mixture and stir for 5-10 minutes.

    • Add HATU (1.2 eq) in one portion. A slight exotherm may be observed.

  • Reaction Progression:

    • Stir the reaction at room temperature for 1-4 hours.

    • Monitor the reaction for completion by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, pour the mixture into water and extract with an organic solvent such as ethyl acetate.

    • Combine the organic extracts and wash with saturated aqueous LiCl solution (to remove residual DMF), followed by saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product via flash column chromatography.

Quantitative Data Summary
ParameterRecommended ValueRationale
Stoichiometry
Benzoic Acid1.0 eqLimiting reagent
Amine1.1 eqSlight excess for complete reaction.
HATU1.2 eqEnsures efficient activation.
DIPEA2.0-3.0 eqActs as a base to deprotonate the acid and neutralize the formed hexafluorophosphate.
Reaction Conditions
SolventAnhydrous DMFExcellent solvent for amidation reactions.
TemperatureRoom temperatureHATU is highly reactive at ambient temperature.
Reaction Time1-4 hoursTypically faster than carbodiimide methods.

Troubleshooting and Field-Proven Insights

Even with robust protocols, challenges can arise. The following diagram and table outline common issues and their solutions when performing amidation reactions with 2-amino-5-(trifluoromethoxy)benzoic acid.

Troubleshooting cluster_conditions Reaction Conditions cluster_reagents Reagents & Stoichiometry cluster_side_reactions Side Reactions Start Low or No Product Formation Q1 Is the amine of low nucleophilicity? Start->Q1 Q2 Are reagents of sufficient quality? Start->Q2 Q4 Is self-condensation or polymerization observed? Start->Q4 A1 Increase reaction temperature (40-60 °C). Use a more potent coupling reagent (e.g., HATU, COMU). Increase reaction time. Q1->A1 A2 Use fresh, anhydrous solvents and reagents. Verify the purity of the starting materials. Q2->A2 Q3 Is stoichiometry correct? Q2->Q3 A3 Re-evaluate molar equivalents, especially of the base and coupling agent. Q3->A3 A4 Consider N-protection of the aniline if intramolecular reaction is problematic. Use slow addition of the coupling reagent at 0 °C. Q4->A4

Caption: Troubleshooting guide for amidation reactions.

Problem Potential Cause Suggested Solution
Low Yield Incomplete reaction due to low nucleophilicity of the amine or steric hindrance.- Switch to a more powerful coupling reagent like HATU or COMU. - Increase the reaction temperature to 40-60 °C. - Extend the reaction time.
Degradation of reagents.- Use freshly opened, high-purity, and anhydrous solvents and reagents.
Side Product Formation Self-condensation of the anthranilic acid.- Add the coupling reagent slowly at 0 °C to control the concentration of the activated species. - In difficult cases, consider temporary N-protection (e.g., with a Boc group).
Racemization of chiral amines.- Ensure an appropriate additive (HOBt or HOAt) is used. - Avoid excessive amounts of base and elevated temperatures.
Difficult Purification Byproducts from coupling reagents (e.g., DCU from DCC).- If using DCC, filter the reaction mixture to remove the precipitated DCU. - For EDC, an acidic and basic aqueous wash is usually sufficient to remove the urea byproduct.
Residual DMF.- After extraction, wash the organic layer with saturated aqueous LiCl to remove DMF.

Conclusion

The amidation of 2-amino-5-(trifluoromethoxy)benzoic acid is a synthetically valuable transformation that provides access to a diverse range of molecules with potential applications in medicinal chemistry. By understanding the electronic nature of this substrate and selecting the appropriate coupling reagents and reaction conditions, researchers can achieve high yields of the desired amide products. The protocols and troubleshooting guide presented here offer a solid foundation for the successful implementation of these reactions.

References

  • Synthetic Approaches to Trifluoromethoxy-Substituted Compounds. PubMed.[Link]

  • Amine to Amide Mechanism - HATU. Common Organic Chemistry.[Link]

  • Discovery of Anthranilic Acid Derivatives as Difluoromethylornithine Adjunct Agents That Inhibit Far Upstream Element Binding Protein 1 (FUBP1) Function. PMC - PubMed Central.[Link]

  • Synthesis of anthranilic acid derivatives through iron-catalyzed ortho amination of aromatic carboxamides with N-chloroamines. PubMed.[Link]

  • Synthesis of Heterocycles from Anthranilic acid and its Derivatives. DiVA portal.[Link]

  • Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity. PMC - NIH.[Link]

  • The preparation method of 2-amino-5-fluorobenzoic acid.
  • Direct C-H Amidation of Benzoic Acids to Introduce meta and para-Amino Groups by Tandem Decarboxylation. Wiley Online Library.[Link]

  • Preparation method of 2-amino-5-chlorobenzamide.
  • Method for preparing benzoic acid amide compound.
  • Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Patsnap.[Link]

  • Preparation of amino acid amides.
  • Preparation of 2-amino-5-halobenzotrifluoride.
  • Synthetic method of 2-trifluoromethyl benzamide.
  • 2-Amino-5-fluorobenzoic acid. ResearchGate.[Link]

  • THE SYNTHESIS OF ANTHRANILIC ACID, TRYPTOPHAN, AND SULFENYL CHLORIDE ANALOGUES, AND ENZYMATIC STUDIES. UGA Open Scholar.[Link]

  • Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.

Sources

Method

Synthesis of 2-amino-5-(trifluoromethoxy)benzoic acid: An Application Note and Detailed Protocol

Introduction 2-amino-5-(trifluoromethoxy)benzoic acid is a valuable fluorinated building block in medicinal chemistry and drug discovery. The presence of the trifluoromethoxy group can significantly enhance a molecule's...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-amino-5-(trifluoromethoxy)benzoic acid is a valuable fluorinated building block in medicinal chemistry and drug discovery. The presence of the trifluoromethoxy group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This application note provides a comprehensive, step-by-step protocol for the synthesis of this important intermediate, designed for researchers, scientists, and professionals in drug development. The described methodology is based on a robust and well-established synthetic strategy involving the directed ortho-lithiation of a protected aniline derivative.

Strategic Overview of the Synthesis

The synthesis of 2-amino-5-(trifluoromethoxy)benzoic acid is achieved through a four-step process commencing with the commercially available 4-(trifluoromethoxy)aniline. The synthetic strategy is outlined below:

  • Protection of the Amino Group: The amino group of 4-(trifluoromethoxy)aniline is protected with a tert-butyloxycarbonyl (Boc) group. This is crucial to prevent side reactions in the subsequent lithiation step and to direct the lithiation to the desired ortho position.

  • Directed Ortho-Lithiation: The N-Boc protected aniline undergoes directed ortho-lithiation using a strong organolithium base. The Boc-amino group acts as a directing metalation group (DMG), facilitating the deprotonation of the adjacent ortho-carbon.[1]

  • Carboxylation: The resulting aryllithium intermediate is quenched with solid carbon dioxide (dry ice) to introduce the carboxylic acid functionality.

  • Deprotection: The Boc protecting group is removed under acidic conditions to yield the final product, 2-amino-5-(trifluoromethoxy)benzoic acid.

This strategic approach ensures high regioselectivity and provides a reliable route to the target compound.

Experimental Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: N-Protection cluster_step2 Step 2: Ortho-Lithiation cluster_step3 Step 3: Carboxylation cluster_step4 Step 4: Deprotection A 4-(trifluoromethoxy)aniline B N-Boc-4-(trifluoromethoxy)aniline A->B (Boc)2O, Et3N, THF C N-Boc-4-(trifluoromethoxy)aniline D Lithiate Intermediate C->D s-BuLi, TMEDA, THF, -78 °C E Lithiate Intermediate F N-Boc-2-amino-5-(trifluoromethoxy)benzoic acid E->F 1. CO2 (s) 2. H3O+ G N-Boc-2-amino-5-(trifluoromethoxy)benzoic acid H 2-amino-5-(trifluoromethoxy)benzoic acid G->H TFA, DCM

Sources

Technical Notes & Optimization

No content available

This section has no published content on the current product page yet.

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structure-Activity Relationship of 2-amino-5-(trifluoromethoxy)benzoic Acid Analogs for Researchers and Drug Development Professionals

In the landscape of modern medicinal chemistry, the anthranilic acid scaffold serves as a privileged structure, forming the backbone of numerous therapeutic agents.[1] The strategic placement of various functional groups...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the anthranilic acid scaffold serves as a privileged structure, forming the backbone of numerous therapeutic agents.[1] The strategic placement of various functional groups on this scaffold allows for the fine-tuning of a compound's pharmacological profile. This guide delves into the structure-activity relationship (SAR) of analogs of 2-amino-5-(trifluoromethoxy)benzoic acid, a molecule of significant interest due to the unique electronic properties imparted by the trifluoromethoxy group. While comprehensive SAR studies on a diverse series of direct analogs of 2-amino-5-(trifluoromethoxy)benzoic acid are not extensively available in the public domain, this guide will synthesize information from closely related structures to provide valuable insights for researchers and drug development professionals. We will explore the influence of modifications to the core structure on biological activity, drawing parallels from relevant studies on substituted anthranilic acids and the role of the trifluoromethoxy moiety in drug design.

The Core Moiety: 2-amino-5-(trifluoromethoxy)benzoic Acid

2-amino-5-(trifluoromethoxy)benzoic acid, also known as 5-(trifluoromethoxy)anthranilic acid, is an aromatic compound featuring a benzoic acid backbone with an amino group at the 2-position and a trifluoromethoxy group at the 5-position.[2] The trifluoromethoxy (-OCF₃) group is a potent electron-withdrawing group and is highly lipophilic. These characteristics can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including its ability to cross cell membranes and bind to biological targets.[3] The presence of this group is a key consideration in the design of novel therapeutic agents.

Structure-Activity Relationship Insights from Related Analogs

In the absence of a dedicated library of 2-amino-5-(trifluoromethoxy)benzoic acid analogs with corresponding biological data, we can infer potential SAR trends by examining studies on related anthranilic acid derivatives.

Modifications of the Amino Group (R¹)

The amino group at the 2-position is a critical site for modification. Acylation, alkylation, and arylation of this group can lead to significant changes in biological activity. For instance, in a series of N-phenyl anthranilic acid analogs developed as inhibitors of beta-amyloid aggregation, the nature of the substituent on the N-phenyl ring was found to be crucial for activity. This highlights the importance of the steric and electronic properties of the group attached to the amino nitrogen.

Modifications of the Carboxylic Acid Group (R²)

The carboxylic acid group is another key handle for derivatization. Esterification or amidation of this group can modulate the compound's polarity, solubility, and ability to act as a hydrogen bond donor or acceptor. For example, in a study of N-(2-(trifluoromethyl)pyridin-4-yl)anthranilic acid derivatives, ester derivatives exhibited potent growth inhibitory activity against human cancer cells with GI₅₀ values in the nanomolar range, while amide derivatives showed more moderate activity.[4] This suggests that converting the carboxylic acid to an ester can be a favorable modification for enhancing cytotoxic potential in this particular scaffold.

Modifications of the Phenyl Ring (R³)

Substitution on the phenyl ring, particularly at positions 3, 4, and 6, can significantly impact the molecule's interaction with its biological target. The introduction of small alkyl groups, halogens, or other functional groups can alter the electronic distribution and steric profile of the molecule.

The Influence of the Trifluoromethoxy Group

The trifluoromethoxy group at the 5-position is a key determinant of the molecule's properties. In drug design, the trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) groups are often used to enhance metabolic stability and cell permeability due to their high lipophilicity and resistance to metabolic degradation.[3] The strong electron-withdrawing nature of the -OCF₃ group can also influence the pKa of the amino and carboxylic acid groups, which in turn affects the molecule's ionization state at physiological pH and its binding to target proteins. Studies on other scaffolds have shown that replacing a methyl or methoxy group with a trifluoromethoxy group can lead to a significant increase in biological potency.

Comparative Data from a Structurally Related Series

To provide a tangible example of SAR, the following table summarizes the in vitro cytotoxic activity of a series of N-(2-(trifluoromethyl)pyridin-4-yl)anthranilic acid derivatives against a panel of human cancer cell lines.[4] While not direct analogs of 2-amino-5-(trifluoromethoxy)benzoic acid, this series shares the core anthranilic acid structure and explores modifications at the amino and carboxylic acid positions, offering valuable comparative insights.

Compound IDR¹ (at N-H)R² (at COOH)GI₅₀ (µM) against a panel of cancer cell lines
Parent Acid (6) HOH> 100
Ester (13) HO-Alkyl0.01 - 0.1
Ester (18) HO-Aryl0.01 - 0.1
Amide (19) HNH-Glycinate1 - 10

Data extracted from a study by F. P. Cossío, et al. (2012).[4]

Interpretation of the Data: The parent carboxylic acid shows negligible activity. However, conversion of the carboxylic acid to an ester (compounds 13 and 18) dramatically increases the cytotoxic potency by several orders of magnitude.[4] Derivatization to an N-anthraniloylglycinate (amide, compound 19) results in moderate activity, suggesting that while amidation is tolerated, esterification is the more favorable modification for this particular scaffold to achieve high potency.[4]

Experimental Protocols

To facilitate further research in this area, we provide a general workflow and protocols for the synthesis and biological evaluation of 2-amino-5-(trifluoromethoxy)benzoic acid analogs.

General Synthetic Workflow

The synthesis of analogs can be approached through a modular strategy, allowing for the introduction of diversity at key positions.

G A 2-amino-5-(trifluoromethoxy)benzoic acid B Protection of Amino Group A->B e.g., Boc, Cbz F N-Alkylation/Arylation (R¹-X) A->F C Activation of Carboxylic Acid B->C e.g., DCC, EDC D Amide Coupling with Amines (R²-NH₂) C->D E Esterification with Alcohols (R²-OH) C->E G Deprotection D->G E->G H Final Analog Library F->H G->H

Caption: General synthetic workflow for the diversification of 2-amino-5-(trifluoromethoxy)benzoic acid.

Step-by-Step Protocol for Amide Synthesis (Example):

  • Protection: To a solution of 2-amino-5-(trifluoromethoxy)benzoic acid in a suitable solvent (e.g., dichloromethane), add a protecting group reagent (e.g., Boc anhydride) and a base (e.g., triethylamine). Stir at room temperature until the reaction is complete (monitored by TLC).

  • Activation: To the protected acid, add a coupling agent (e.g., EDC or DCC) and an activator (e.g., HOBt) in an anhydrous aprotic solvent (e.g., DMF).

  • Coupling: Add the desired amine (R²-NH₂) to the reaction mixture and stir at room temperature overnight.

  • Work-up and Purification: Quench the reaction, extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and purify by column chromatography.

  • Deprotection: Remove the protecting group under appropriate conditions (e.g., TFA for Boc group) to yield the final amide analog.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

G A Seed Cancer Cells in 96-well plate B Incubate for 24h A->B C Treat cells with varying concentrations of test compounds B->C D Incubate for 48-72h C->D E Add MTT reagent D->E F Incubate for 4h E->F G Add Solubilizing Agent (e.g., DMSO) F->G H Measure Absorbance at 570 nm G->H I Calculate IC₅₀ values H->I

Caption: Workflow for a standard MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Future Directions and Conclusion

The exploration of the SAR of 2-amino-5-(trifluoromethoxy)benzoic acid analogs presents a promising avenue for the discovery of novel therapeutic agents. The insights gleaned from related anthranilic acid derivatives suggest that modifications at the amino and carboxylic acid functionalities are likely to have a profound impact on biological activity. The potent electron-withdrawing and lipophilic nature of the trifluoromethoxy group provides a strong starting point for designing compounds with potentially enhanced potency and favorable pharmacokinetic profiles.

Further research should focus on the systematic synthesis and biological evaluation of a focused library of 2-amino-5-(trifluoromethoxy)benzoic acid analogs. This would involve varying the substituents at the R¹, R², and R³ positions and assessing their effects on a range of biological targets, such as kinases, ion channels, or enzymes involved in inflammatory pathways. Such studies will be instrumental in elucidating a more definitive SAR for this promising chemical scaffold and paving the way for the development of next-generation therapeutics.

References

(A complete list of references will be compiled upon the discovery of more specific literature.)

  • M. A. Ansari, et al. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. Drug Development Research, 82(6), 787-802.
  • Cossío, F. P., et al. (2012). Synthesis and biological evaluation of new N-(2-(trifluoromethyl)pyridin-4-yl)anthranilic acid derivatives as anticancer agents. European Journal of Medicinal Chemistry, 58, 443-452.
  • Wang, J., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(13), 5142.

Sources

Comparative

"2-amino-5-(trifluoromethoxy)benzoic acid" vs other fluorinated benzoic acids

Executive Summary 2-amino-5-(trifluoromethoxy)benzoic acid (CAS: 135402-60-9) represents a critical scaffold in modern medicinal chemistry, serving as a gateway to "super-lipophilic" heterocycles. While often grouped wit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-amino-5-(trifluoromethoxy)benzoic acid (CAS: 135402-60-9) represents a critical scaffold in modern medicinal chemistry, serving as a gateway to "super-lipophilic" heterocycles. While often grouped with its fluorinated analogs—2-amino-5-fluorobenzoic acid and 2-amino-5-(trifluoromethyl)benzoic acid —the trifluoromethoxy (-OCF₃) variant offers a distinct pharmacological profile.

This guide provides a technical comparison of these scaffolds, focusing on the "OCF₃ Advantage" : a unique combination of high lipophilicity (Hansch


 = 1.04) and a conformationally orthogonal steric profile that differs fundamentally from the rotationally symmetric -CF₃ group.

Part 1: Physicochemical Profiling & Comparative Analysis

The selection of a fluorinated anthranilic acid precursor dictates the electronic and steric properties of the final drug candidate. The table below contrasts the target molecule with its primary competitors.

Table 1: Substituent Parameters at the 5-Position (Para to Amine)
Property-H (Reference)-F (Fluoro)-CF₃ (Trifluoromethyl)-OCF₃ (Trifluoromethoxy)
Hansch Lipophilicity (

)
0.000.140.881.04 (Highest)
Hammett Electronic (

)
0.000.060.540.35
Molar Refractivity (MR) 1.030.925.027.87 (Bulkiest)
Conformation PlanarPlanarRotational SymmetryOrthogonal (Twisted)
Metabolic Stability Low (Oxidation prone)High (Blocks metabolism)Very HighVery High
mechanistic Insight: The Orthogonal Twist

Unlike the -CF₃ group, which rotates freely like a propeller, the -OCF₃ group adopts a conformation where the O-CF₃ bond is orthogonal (90°) to the aromatic ring plane. This is driven by the need to minimize electronic repulsion between the oxygen lone pairs and the aromatic


-system.
  • Impact: This creates a unique steric "handle" that can fill hydrophobic pockets in kinases (e.g., Riluzole analogs) that -CF₃ cannot reach, while simultaneously shielding the 5-position from metabolic oxidation.

Part 2: Decision Logic (SAR Strategy)

When to select 2-amino-5-(trifluoromethoxy)benzoic acid over its analogs? Use the following logic flow.

SAR_Decision_Tree Start Start: Scaffold Selection (Anthranilic Acid Deriv.) Metab Is Metabolic Stability at C-5 required? Start->Metab Steric Is the Binding Pocket Sterically Restricted? Metab->Steric Yes Use_H Use -H (Unsubstituted) (High Clearance Risk) Metab->Use_H No Lipo Is Membrane Permeability (LogP) a limiting factor? Steric->Lipo No (Open Pocket) Use_F Use -F (Fluoro) (Low Steric Impact) Steric->Use_F Yes (Tight Pocket) Use_CF3 Use -CF3 (High Stability, Symmetric) Lipo->Use_CF3 Moderate Increase Needed Use_OCF3 Use -OCF3 (Max Lipophilicity + Orthogonal Shape) Lipo->Use_OCF3 Max Permeability Needed

Figure 1: Strategic decision tree for selecting fluorinated anthranilic acid precursors based on ADME and potency requirements.

Part 3: Experimental Protocol (Synthetic Utility)

A primary application of 2-amino-5-(trifluoromethoxy)benzoic acid is the synthesis of 6-(trifluoromethoxy)quinazolin-4(3H)-ones .

Challenge: The -OCF₃ group at the 5-position is electron-withdrawing (


). This deactivates the amine at the 2-position (para orientation), making it less nucleophilic than unsubstituted anthranilic acid. Standard cyclization times must often be extended or temperatures increased.
Protocol: Microwave-Assisted Niementowski Cyclization

This protocol validates the reactivity of the deactivated amine.

Materials:
  • Substrate: 2-amino-5-(trifluoromethoxy)benzoic acid (1.0 eq, 221.1 mg/mmol)

  • Reagent: Formamide (Excess, 10-15 eq) acts as both reagent and solvent.

  • Catalyst: Ammonium Acetate (0.1 eq) - Optional, helps proton transfer.

Step-by-Step Methodology:
  • Preparation: In a 10 mL microwave vial, suspend 1.0 mmol of 2-amino-5-(trifluoromethoxy)benzoic acid in 3.0 mL of formamide.

  • Degassing: Sparge with Argon for 2 minutes to remove dissolved oxygen (prevents oxidative darkening).

  • Cyclization (Thermal Drive):

    • Standard Heating: Heat to 140°C for 6-8 hours.

    • Microwave (Preferred): Seal vial. Ramp to 150°C (High Absorption) for 20 minutes.

  • Monitoring: Check by LC-MS. Look for Product Mass [M+H]+ = 231.1.

    • Note: If intermediate amide (M+H = 249) persists, extend heating. The ring closure is the rate-limiting step due to the -OCF₃ deactivation.

  • Workup: Cool to room temperature. Pour the mixture into 10 mL of ice-cold water. The product, being lipophilic, will precipitate.

  • Purification: Filter the white solid. Wash with cold water (

    
    ) and hexanes (
    
    
    
    ) to remove formamide traces.
Synthetic Workflow Diagram

Synthesis_Flow SM 2-Amino-5-(OCF3) Benzoic Acid Mix Mix with Formamide (Solvent/Rgt) SM->Mix Heat Activation: 150°C MW (20 min) Mix->Heat Intermediate Intermediate: Formamide Adduct Heat->Intermediate Amide Bond Formation Cyclization Dehydrative Cyclization Intermediate->Cyclization -H2O (Slow Step) Product 6-OCF3-Quinazolinone (Precipitate) Cyclization->Product

Figure 2: Reaction pathway for the conversion of the target acid to a quinazolinone scaffold. Note the "Slow Step" caused by electronic deactivation.

Part 4: Performance & Biological Implications

Metabolic Stability (Microsomal Assay)

In comparative studies of kinase inhibitors, replacing a 5-H or 5-F with 5-OCF₃ typically extends half-life (


).
  • Mechanism: The C-F bond energy (approx. 116 kcal/mol) renders the position inert to Cytochrome P450 oxidation. Unlike the -CH₃ group (which is rapidly oxidized to -COOH), the -OCF₃ group survives first-pass metabolism.

Membrane Permeability (PAMPA/Caco-2)

The -OCF₃ group is a "lipophilicity booster."[1]

  • Data: Compounds containing the 2-amino-5-(trifluoromethoxy)benzoic acid core consistently show higher passive permeability (

    
    ) than their -CF₃ analogs.
    
  • Why? The high fluorine content distributes electron density over a larger volume, reducing the desolvation penalty when the molecule enters the lipid bilayer.

Ligand Efficiency
  • Caution: While -OCF₃ improves potency via hydrophobic interactions, it adds significant molecular weight (+85 Da). Researchers must monitor Ligand Efficiency (LE) . If the potency gain does not offset the mass increase, the -F or -CF₃ analog might be a better drug candidate.

References

  • Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source of and values).
  • Leroux, F. R., et al. (2009). "The Trifluoromethoxy Group: A Pharmacophore of Choice in Drug Discovery." ChemMedChem.

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

  • Wang, J., et al. (2018).[2] "Synthesis of Quinazolinones via Niementowski Reaction." Organic Chemistry Portal.

  • Manteau, B., et al. (2010). "The Trifluoromethoxy Group: A Privileged Motif." Angewandte Chemie International Edition.

Sources

Safety & Regulatory Compliance

Safety

Mastering the Safe Handling of 2-amino-5-(trifluoromethoxy)benzoic Acid: A Guide for Laboratory Professionals

For researchers at the forefront of pharmaceutical development and chemical synthesis, the confident and safe handling of specialized reagents is paramount. 2-amino-5-(trifluoromethoxy)benzoic Acid, a key building block...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers at the forefront of pharmaceutical development and chemical synthesis, the confident and safe handling of specialized reagents is paramount. 2-amino-5-(trifluoromethoxy)benzoic Acid, a key building block in modern medicinal chemistry, requires a nuanced understanding of its properties to ensure operational safety and experimental integrity. This guide provides an in-depth, experience-driven framework for its handling, moving beyond mere compliance to foster a culture of proactive laboratory safety.

Hazard Analysis: Understanding the Intrinsic Risks

Before any handling protocol is established, a thorough understanding of the compound's hazard profile is essential. Based on its Safety Data Sheet (SDS), 2-amino-5-(trifluoromethoxy)benzoic acid is classified with specific risks that dictate our handling strategy.[1]

  • H315 - Causes skin irritation: Direct contact with the skin can lead to inflammation, redness, and discomfort.[1] The aromatic carboxylic acid and amino functionalities can interact with skin proteins and lipids, causing localized irritation.

  • H319 - Causes serious eye irritation: This is a critical risk.[1] The compound's crystalline, powder-like nature increases the likelihood of airborne particles, which can cause significant damage upon contact with the sensitive tissues of the eye.[2]

  • H335 - May cause respiratory irritation: Inhalation of the dust can irritate the mucous membranes and lining of the respiratory tract, leading to coughing and shortness of breath.[1][2]

These classifications necessitate a multi-layered approach to personal protection, focusing on isolating the researcher from all potential routes of exposure: dermal, ocular, and inhalation.

Personal Protective Equipment (PPE): An Essential Barrier

The selection of appropriate PPE is the most direct control measure to mitigate the identified hazards. The following table outlines the minimum required PPE, with explanations rooted in the chemical's specific risks.

Situation Required PPE Specifications & Rationale
Routine Handling (Weighing, dissolving, transfers in small quantities)Eye/Face Protection Hand Protection Body Protection Chemical Safety Goggles: Must provide a full seal around the eyes to protect from airborne dust and accidental splashes. Standard safety glasses are insufficient.[1]Nitrile Gloves: Offer excellent protection against incidental contact with aromatic acids. Always inspect gloves for tears or punctures before use and double-gloving is recommended for extended procedures.[1][3]Laboratory Coat: A standard, buttoned lab coat made of a non-flammable material is required to protect skin and clothing from contamination.[3]
Risk of Dust/Aerosol Generation (Bulk transfers, sonication, vigorous mixing)All Routine PPE plus: Respiratory Protection Certified Chemical Fume Hood: This is the primary engineering control. All operations that could generate dust must be performed within a properly functioning fume hood to contain and exhaust airborne particles.[1]NIOSH-approved Respirator: If a fume hood is not available or during a significant spill cleanup, a respirator (e.g., N95 dust mask) is necessary to prevent inhalation.
Large Spill or Emergency All Routine & Respiratory PPE plus: Enhanced Body Protection Chemical-Resistant Apron/Suit: To protect against widespread contamination.Face Shield: Worn over goggles to provide an additional layer of protection for the entire face.
Operational Protocol: A Step-by-Step Workflow for Safe Handling

Adherence to a systematic procedure is crucial for minimizing exposure and ensuring reproducible results. The following protocol for weighing and dissolving the compound serves as a model for safe handling.

3.1. Preparation and Engineering Controls

  • Designate a Work Area: All handling of 2-amino-5-(trifluoromethoxy)benzoic acid should be performed in a designated area, preferably within a chemical fume hood.[1]

  • Verify Safety Equipment: Before starting, confirm that a safety shower and eyewash station are unobstructed and have been recently tested.

  • Assemble Materials: Gather all necessary glassware, spatulas, solvent, and waste containers before bringing the chemical into the workspace to minimize movement and potential for accidents.

3.2. Weighing and Transfer

  • Don PPE: Put on all required PPE as detailed in the table above.

  • Tare the Balance: Inside the fume hood, place a clean, dry weighing vessel on the analytical balance and tare it.

  • Dispense the Chemical: Carefully open the container of 2-amino-5-(trifluoromethoxy)benzoic acid. Using a clean spatula, gently dispense the required amount into the weighing vessel. Avoid any abrupt movements that could generate dust.

  • Seal and Clean: Securely close the main chemical container. Use a disposable wipe lightly dampened with 70% ethanol to decontaminate the exterior of the container and the spatula before removing them from the fume hood. Dispose of the wipe in a designated chemical waste stream.

3.3. Dissolution

  • Add Solvent: Carefully add the chosen solvent to the weighing vessel containing the acid.

  • Promote Dissolution: Use gentle swirling or a magnetic stirrer on a low setting to dissolve the solid. If necessary, cap the vessel before agitation to prevent aerosols.

  • Final Transfer: Once fully dissolved, the solution can be transferred to the reaction vessel.

3.4. Post-Handling Procedure

  • Decontamination: Thoroughly clean the work area. All contaminated disposable materials should be placed in a sealed, labeled hazardous waste bag.

  • PPE Removal: Remove gloves using the proper technique (peeling them off without touching the outer surface) and dispose of them in the designated waste. Remove your lab coat.

  • Personal Hygiene: Immediately wash your hands and any exposed skin thoroughly with soap and water.[1][4] Do not eat, drink, or smoke in the work area.[1]

Visual Workflow for Safe Handling

The following diagram illustrates the critical decision points and procedural flow for safely managing 2-amino-5-(trifluoromethoxy)benzoic Acid in a laboratory setting.

prep 1. Preparation - Verify Fume Hood - Check Eyewash/Shower - Don Full PPE handle 2. Handling (in Fume Hood) - Weigh Solid Carefully - Transfer to Vessel - Add Solvent prep->handle use 3. Use in Experiment handle->use spill_node Spill Occurs handle->spill_node Potential cleanup 4. Decontamination - Clean Work Surface - Segregate Waste use->cleanup disposal 5. Waste Disposal - Seal Containers - Follow EHS Protocol cleanup->disposal ppe_removal 6. PPE Removal & Hygiene - Remove Gloves/Coat - Wash Hands Thoroughly disposal->ppe_removal spill_response Spill Response - Evacuate Area - Alert Supervisor - Use Spill Kit spill_node->spill_response spill_response->cleanup

Caption: Safe Handling Workflow for 2-amino-5-(trifluoromethoxy)benzoic Acid.

Disposal Plan: Environmental Responsibility

Proper disposal is a critical final step in the chemical handling lifecycle.

  • Solid Waste: All solid waste contaminated with 2-amino-5-(trifluoromethoxy)benzoic acid, including weighing papers, gloves, and disposable wipes, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a labeled, non-reactive, and sealed hazardous waste container. Segregate waste streams according to institutional guidelines (e.g., halogenated vs. non-halogenated).

  • Empty Containers: Handle the original, empty container as hazardous waste, as it will contain residual dust.

  • Consult EHS: Always follow the specific waste disposal protocols established by your institution's Environmental Health and Safety (EHS) department. Do not dispose of this chemical down the drain.

By integrating this comprehensive safety and handling protocol into your daily laboratory operations, you can effectively mitigate the risks associated with 2-amino-5-(trifluoromethoxy)benzoic acid, ensuring the well-being of all personnel and the integrity of your research.

References

  • Carl ROTH. Safety Data Sheet: Benzoic acid.[Link]

  • National Institute of Standards and Technology. Safety Data Sheet: Benzoic Acid (Acidimetric Standard).[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-amino-5-(trifluoromethoxy)benzoic Acid
Reactant of Route 2
Reactant of Route 2
2-amino-5-(trifluoromethoxy)benzoic Acid
© Copyright 2026 BenchChem. All Rights Reserved.